3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile
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Overview
Description
3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzonitrile, featuring a methoxy group and a morpholinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol or methanol, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the benzonitrile core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the substituents used.
Scientific Research Applications
3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)benzonitrile: A closely related compound with similar structural features.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Another derivative with a different functional group arrangement.
Uniqueness
3-Methoxy-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to the presence of both methoxy and morpholinyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-methoxy-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-6-9(7-13)2-3-10(11)14-4-5-17-8-12(14)15/h2-3,6H,4-5,8H2,1H3 |
InChI Key |
LZUPUCWJDUTECL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)N2CCOCC2=O |
Origin of Product |
United States |
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